molecular formula C5H6N2S B12161179 Thiophene-3-carboximidamide

Thiophene-3-carboximidamide

Cat. No.: B12161179
M. Wt: 126.18 g/mol
InChI Key: JKCKRNYECSTMLV-UHFFFAOYSA-N
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Description

3-thiophenecarboximidamide , is a chemical compound with the molecular formula C₅H₇N₂S. Its hydrochloride salt form has the CAS number 51528-02-0 . Thiophene-3-carboximidamide features a thiophene ring substituted with an amidine functional group.

Preparation Methods

Synthetic Routes:: The synthetic preparation of thiophene-3-carboximidamide involves introducing the amidine group onto the thiophene ring. While specific literature procedures might exist, a general synthetic route could be as follows:

    Thiophene Derivative Synthesis: Start with a thiophene derivative (e.g., 3-thiophenecarboxaldehyde or 3-thiophenecarboxylic acid).

    Amidine Formation: React the thiophene derivative with an amidine reagent (such as guanidine or a substituted guanidine) under appropriate conditions to form the desired this compound.

Industrial Production:: Information on large-scale industrial production methods for this compound is limited. research and development in this area may yield more efficient and scalable processes.

Chemical Reactions Analysis

Thiophene-3-carboximidamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the imidamide group could yield the corresponding amine.

    Substitution: Substitution reactions may occur at the thiophene ring, where various reagents (e.g., halogens, amines) replace hydrogen atoms.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiophene-3-carboximidamide finds applications in several scientific fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: It may serve as a pharmacophore or scaffold for drug discovery.

    Medicine: Research into its potential therapeutic properties (e.g., antimicrobial, antiviral, or anticancer effects).

    Industry: Possible applications in materials science, such as organic electronics or sensors.

Mechanism of Action

The exact mechanism by which thiophene-3-carboximidamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While information on similar compounds is scarce, it’s essential to explore related structures. One such compound is N’-hydroxythiophene-3-carboximidamide (CAS 58905-71-8) . Comparing these compounds can highlight their unique features.

Properties

IUPAC Name

thiophene-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-5(7)4-1-2-8-3-4/h1-3H,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCKRNYECSTMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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